molecular formula C12H14O B1580967 4-Methyl-2-phenylpent-2-enal CAS No. 26643-91-4

4-Methyl-2-phenylpent-2-enal

Cat. No. B1580967
CAS RN: 26643-91-4
M. Wt: 174.24 g/mol
InChI Key: ULRYRAHIBWLZKC-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpent-2-enal is an organic compound with a molecular formula of C12H14O . It has a cocoa-like aroma and is often used in chocolate and cocoa-type flavors .


Synthesis Analysis

This compound may be prepared by the aldolic condensation of the corresponding aldehydes in the presence of a basic catalyst .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-phenylpent-2-enal includes a total of 27 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde .


Physical And Chemical Properties Analysis

4-Methyl-2-phenylpent-2-enal is a colorless to slightly yellow liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 295.1±10.0 °C at 760 mmHg, and a flash point of 113.9±14.3 °C . It is soluble in oils and ethanol but insoluble in water .

Scientific Research Applications

Use as a Food Flavoring

  • Scientific Field : Food Science
  • Application Summary : 4-Methyl-2-phenylpent-2-enal is permitted for use as a food flavoring according to GB 2760 1996 regulations . It is used in the formulation of chocolate and cocoa flavors .
  • Results or Outcomes : The outcome of using 4-Methyl-2-phenylpent-2-enal as a food flavoring would be the enhancement of certain flavors in food products, specifically chocolate and cocoa flavors .

Genotoxicity Potential

  • Scientific Field : Toxicology
  • Application Summary : The European Food Safety Authority (EFSA) has conducted an evaluation of the genotoxicity potential of 4-Methyl-2-phenylpent-2-enal .
  • Application Methods : The EFSA used in vitro and in vivo methods to evaluate the genotoxicity of 4-Methyl-2-phenylpent-2-enal . These methods included a bacterial reverse mutation assay and a bone marrow micronucleus induction assay in rats .
  • Results or Outcomes : The EFSA concluded that a genotoxic potential of 4-Methyl-2-phenylpent-2-enal could not be ruled out .

Use in Soft Drinks, Cold Drinks, Candies, Baked Goods, Jellies, Puddings, and Gummy Candies

  • Scientific Field : Food Science
  • Application Summary : 4-Methyl-2-phenylpent-2-enal is used as a flavoring agent in various food products such as soft drinks, cold drinks, candies, baked goods, jellies, puddings, and gummy candies .
  • Results or Outcomes : The use of 4-Methyl-2-phenylpent-2-enal in these food products enhances their flavor, making them more appealing to consumers .

Use in Thermophysical Property Datafile for Process Simulators

  • Scientific Field : Chemical Engineering
  • Application Summary : 4-Methyl-2-phenylpent-2-enal can be used in thermophysical property datafiles for process simulators .
  • Results or Outcomes : The use of 4-Methyl-2-phenylpent-2-enal in thermophysical property datafiles can aid in the simulation of chemical processes .

Use in Quantum Tools for IR Spectra Interpretation

  • Scientific Field : Quantum Chemistry
  • Application Summary : 4-Methyl-2-phenylpent-2-enal can be used in quantum tools for interpreting Infrared (IR) spectra .
  • Results or Outcomes : The use of 4-Methyl-2-phenylpent-2-enal in quantum tools can aid in the interpretation of IR spectra .

Use in Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics

  • Scientific Field : Thermodynamics
  • Application Summary : 4-Methyl-2-phenylpent-2-enal can be used in thermodynamic data for oxidation, combustion, and thermal cracking kinetics .
  • Results or Outcomes : The use of 4-Methyl-2-phenylpent-2-enal in thermodynamic data can aid in the study of oxidation, combustion, and thermal cracking kinetics .

properties

IUPAC Name

4-methyl-2-phenylpent-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRYRAHIBWLZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865311
Record name 4-Methyl-2-phenyl-2-pentenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid; Cocoa-like aroma
Record name 4-Methyl-2-phenyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 4-Methyl-2-phenyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.980-0.986
Record name 4-Methyl-2-phenyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Methyl-2-phenyl-2-pentenal

CAS RN

26643-91-4
Record name 4-Methyl-2-phenyl-2-pentenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26643-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetaldehyde, .alpha.-(2-methylpropylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methyl-2-phenyl-2-pentenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-phenyl-2-pentenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
L Anitha, SR Saritha, SR Layana, M Sithambaresan… - IUCrData, 2019 - iucrdata.iucr.org
(IUCr) 4-Methyl-2-phenylpent-2-enal thiosemicarbazone … 4-Methyl-2-phenylpent-2-enal thiosemicarbazone … 4-Methyl-2-phenylpent-2-enal thiosemicarbazone top …
Number of citations: 7 iucrdata.iucr.org
G Mcleod, M Forcen - Phytochemistry, 1992 - Elsevier
… ~noate 1181 Heptyl butanoate ClS] 4-Methyl-2-phenylpent-2-enal Octyl methylpropanoate Cl83 S-Methyl-2-phenylhex-2-enal Tridecan-2-one [ 18) … 4-Methyl-2-phenylpent-2-enal …
Number of citations: 42 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
… concerned five α,β-unsaturated 2-phenyl substituted aldehydes, 2-phenylcrotonaldehyde [FL-no: 05.062], 5-methyl-2-phenylhex-2-enal [FL-no: 05.099], 4-methyl-2-phenylpent-2-enal […
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2022 - Wiley Online Library
The EFSA Panel on Food Additives and Flavourings (FAF) was requested to evaluate the genotoxic potential of five flavouring substances from subgroup 3.3 of FGE.19, in the …
Number of citations: 7 efsa.onlinelibrary.wiley.com
M Silvi, C Cassani, A Moran… - Helvetica Chimica …, 2012 - Wiley Online Library
… (2E,4S)-5,5-Bis[4-(dimethylamino)phenyl]-4-methyl-2-phenylpent-2-enal (5l). The reaction was carried out according to GP. After 26 h 5l was isolated by FC (hexane/Et2O 4 :1) as a …
Number of citations: 41 onlinelibrary.wiley.com
S Wang, Y Wang, C Zhao, X Liu, Y Yin, Z Yang… - Journal of Cereal …, 2022 - Elsevier
Headspace solid-phase microextraction coupled with gas chromatography mass spectrometry was applied to determine the flavor compounds in crystal malt. A total of 29 volatile …
Number of citations: 3 www.sciencedirect.com
RA Flath, KE Matsumoto, RG Binder… - Journal of agricultural …, 1989 - ACS Publications
Four volatile concentrates were prepared from acidic corn protein hydrolysate and from basified hydrolysate, under atmospheric and vacuum conditions. Examination by capillary gas …
Number of citations: 49 pubs.acs.org
Q Shen, J Jiang, M Wang, J Chen… - Journal of Food …, 2019 - Wiley Online Library
Pickled and dried mustard (PDM; Brassica juncea, Coss), a traditional fermented vegetable product, is very popular in China because of its typical aromatic flavor and great antioxidant …
Number of citations: 5 ifst.onlinelibrary.wiley.com
M Silvi - 2015 - tdx.cat
Over the past 15 years organocatalysis attracted a great number of research groups, for this reason finding new concepts in this field is nowadays remarkably difficult. In this manuscript, …
Number of citations: 1 www.tdx.cat
G Bergonzini - 2014 - tdx.cat
In a first project, we developed the direct asymmetric -alkylation of -branched enals exploiting the compatibility between dienamine activation and Brønsted acid catalysis. In a …
Number of citations: 3 www.tdx.cat

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